1-(2-Chlorophenyl)piperazine hydrochloride

CAS No.: 55974-33-9

Cat. No.: VC7845910

Molecular Formula: C10H14Cl2N2

Molecular Weight: 233.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55974-33-9 |

|---|---|

| Molecular Formula | C10H14Cl2N2 |

| Molecular Weight | 233.13 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)piperazine;hydron;chloride |

| Standard InChI | InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |

| Standard InChI Key | GUTWDZXWTKMXPI-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=CC=CC=C2Cl.Cl |

| Canonical SMILES | [H+].C1CN(CCN1)C2=CC=CC=C2Cl.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

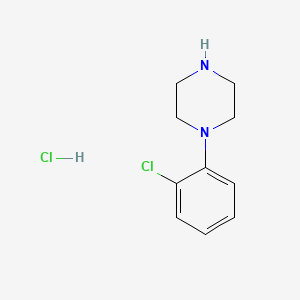

1-(2-Chlorophenyl)piperazine hydrochloride is a hydrochloride salt with the molecular formula . Its systematic IUPAC name is 1-(2-chlorophenyl)piperazine monohydrochloride, though it is also referenced by synonyms such as N-(2-chlorophenyl)piperazine monohydrochloride and Piperazine, 1-(2-chlorophenyl)-, hydrochloride (1:1) . The compound’s structure features a piperazine ring substituted at the 1-position with a 2-chlorophenyl group, with the hydrochloride counterion enhancing its stability and solubility (Fig. 1).

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 41202-32-8 | |

| Molecular Formula | ||

| Molecular Weight | 233.14 g/mol | |

| Melting Point | 160–163°C | |

| Appearance | White crystalline powder | |

| Purity | ≥95% |

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide insights into the compound’s structural integrity. The -NMR spectrum (ChemicalBook ) reveals distinct proton environments:

-

Aromatic protons (2-chlorophenyl): δ 7.2–7.5 ppm (multiplet).

-

Piperazine ring protons: δ 2.5–3.2 ppm (multiplet, integrating for 8H).

The mass spectrum exhibits a molecular ion peak at m/z 196 (corresponding to the free base ), with fragmentation patterns consistent with cleavage of the piperazine ring and chlorophenyl group .

Synthesis and Optimization

Reaction Mechanism

The synthesis of 1-(2-chlorophenyl)piperazine hydrochloride involves a nucleophilic aromatic substitution (SNAr) between bis(2-chloroethyl)amine hydrochloride and 2-chloroaniline in ethanol, facilitated by sodium carbonate as a base . The reaction proceeds via the formation of a piperazine intermediate, followed by hydrochlorination to yield the final product.

Table 2: Synthesis Conditions and Yield

| Parameter | Value | Source |

|---|---|---|

| Reactants | Bis(2-chloroethyl)amine hydrochloride, 2-chloroaniline | |

| Solvent | Ethanol | |

| Temperature | 80°C | |

| Reaction Time | 25 hours | |

| Base | Sodium carbonate | |

| Yield | 96% |

Purification and Crystallization

Post-reaction, the mixture is cooled to room temperature, filtered, and concentrated. Crystallization in acetonitrile yields 35.8 g of white crystals per 28.5 g starting material . The high yield and reproducibility of this method make it industrially viable for large-scale production.

Physical and Chemical Properties

Solubility and Stability

The compound is sparingly soluble in water but exhibits good solubility in polar organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) . Its hydrochloride salt form enhances stability, allowing storage at room temperature without significant degradation .

Thermal Behavior

Differential scanning calorimetry (DSC) analysis confirms the melting point range of 160–163°C, with no observable decomposition below 200°C . This thermal stability supports its use in high-temperature synthetic processes.

Pharmaceutical and Research Applications

Role in Aripiprazole Synthesis

1-(2-Chlorophenyl)piperazine hydrochloride is a key intermediate in synthesizing aripiprazole, an atypical antipsychotic agent. During aripiprazole production, it reacts with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one to form the final active pharmaceutical ingredient (API) . Impurities such as 7-(4-(4-(2-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one may arise if reaction conditions deviate, necessitating rigorous quality control .

Receptor Binding Studies

The compound’s piperazine moiety enables interactions with dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors, making it a valuable tool for studying neurotransmitter systems . Its partial agonist activity at D2 receptors is particularly relevant for developing antipsychotics with reduced side effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume